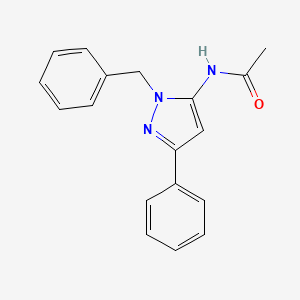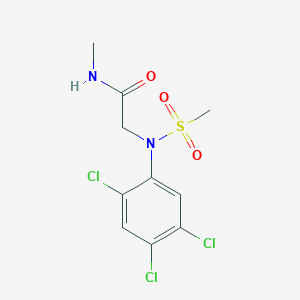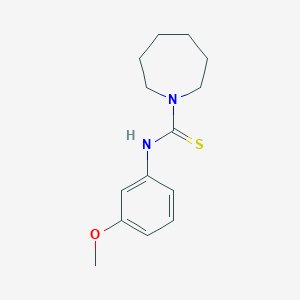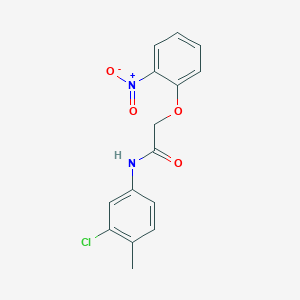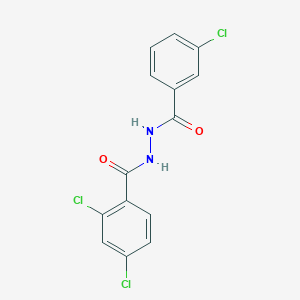![molecular formula C13H18ClNO3S B5825303 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane](/img/structure/B5825303.png)
1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane is an organic compound with the molecular formula C₁₃H₁₈ClNO₃S. It is characterized by the presence of a sulfonyl group attached to an azepane ring, which is further substituted with a 3-chloro-4-methoxyphenyl group.
Métodos De Preparación
The synthesis of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride.
Reaction with Azepane: The sulfonyl chloride is then reacted with azepane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through rigorous quality control measures.
Análisis De Reacciones Químicas
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mecanismo De Acción
The mechanism of action of 1-[(3-chloro-4-methoxyphenyl)sulfonyl]azepane involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-[(3-Chloro-4-methoxyphenyl)sulfonyl]azepane can be compared with other sulfonyl-substituted azepane derivatives, such as:
- 1-[(4-Methoxyphenyl)sulfonyl]azepane
- 1-[(3-Chlorophenyl)sulfonyl]azepane
- 1-[(4-Chlorophenyl)sulfonyl]azepane
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical reactivity and biological activity. The presence of the 3-chloro-4-methoxyphenyl group in this compound imparts unique properties that may enhance its effectiveness in certain applications .
Propiedades
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3S/c1-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTKCOLUJBFQNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
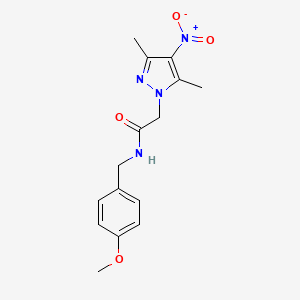
![N-{3-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B5825237.png)
![2-[4-(2,6-difluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5825244.png)
![3-bromo-N'-{[(4-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5825246.png)
![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5825252.png)
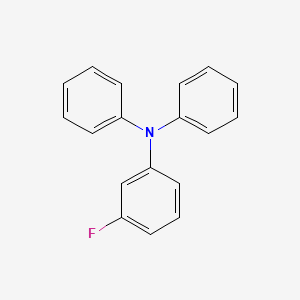

![3-bromo-4-[(5-chloro-8-quinolinyl)oxy]aniline](/img/structure/B5825265.png)
![2-[(4-ethylsulfanyl-11,11-dimethyl-12-oxa-8-thia-3,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-6-yl)sulfanyl]acetamide](/img/structure/B5825290.png)
